molecular formula C7H10ClN3 B1631887 6-Methylpicolinimidamide hydrochloride CAS No. 112736-11-5

6-Methylpicolinimidamide hydrochloride

Cat. No. B1631887
M. Wt: 171.63 g/mol
InChI Key: BNIMQGKKURUQOH-UHFFFAOYSA-N
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Description

6-Methylpicolinimidamide hydrochloride is a chemical compound with the molecular formula C7H10ClN3. It has a molecular weight of 171.63 g/mol . The IUPAC name for this compound is 6-methylpyridine-2-carboximidamide;hydrochloride .


Molecular Structure Analysis

The molecular structure of 6-Methylpicolinimidamide hydrochloride can be represented by the canonical SMILES notation: CC1=NC(=CC=C1)C(=N)N.Cl . This compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 .


Physical And Chemical Properties Analysis

6-Methylpicolinimidamide hydrochloride has a molecular weight of 171.63 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 171.0563250 g/mol . The topological polar surface area of the compound is 62.8 Ų .

Scientific Research Applications

Biology

Application Summary

6-Methylpicolinimidamide hydrochloride may be used in biological research, particularly in studies involving microbiologically influenced corrosion (MIC). MIC is a process where microorganisms, such as bacteria, influence the corrosion of materials.

Methods

The compound could be utilized in assays to determine its efficacy as a biocide in preventing MIC. This would involve treating metal samples with the compound and exposing them to corrosive microbial environments.

Results

The effectiveness of 6-Methylpicolinimidamide hydrochloride as a biocide would be measured by the reduction in corrosion rates compared to untreated controls, potentially using electrochemical methods to quantify corrosion .

Chemistry

Application Summary

In chemistry, this compound might serve as a precursor or intermediate in the synthesis of complex organic molecules due to its reactive imidamide group.

Methods

Synthetic pathways involving 6-Methylpicolinimidamide hydrochloride would be developed, and reactions would be monitored using techniques like NMR and mass spectrometry to ensure the correct product formation.

Results

Yields, purity, and reaction times would be reported, providing insight into the efficiency of the compound in synthetic chemistry applications .

Medicine

Application Summary

In medicine, 6-Methylpicolinimidamide hydrochloride could be explored for its potential use in drug delivery systems, particularly for targeting specific tissues or organs.

Methods

The compound could be incorporated into nanoparticle systems and tested for drug release profiles in vitro, using cell cultures, and in vivo, in animal models.

Results

Data on drug release rates, bioavailability, and therapeutic efficacy would be collected and analyzed statistically to determine the compound’s suitability in medical applications .

Pharmacology

Application Summary

Pharmacologically, it might be investigated for its role in the development of new therapeutic agents, especially where modulation of biochemical pathways is required.

Methods

Pharmacokinetic and pharmacodynamic studies would be conducted, including absorption, distribution, metabolism, and excretion (ADME) profiling of the compound.

Results

Results would include half-life, bioavailability, and therapeutic index, providing a comprehensive understanding of the compound’s pharmacological potential .

Biochemistry

Application Summary

In biochemistry, 6-Methylpicolinimidamide hydrochloride could be used to study enzyme-substrate interactions, given its structural similarity to nucleotide bases.

Methods

Enzymatic assays would be performed to observe the binding and catalytic activity in the presence of the compound, using spectrophotometric or fluorometric methods.

Results

Kinetic parameters such as Km and Vmax would be determined, offering insights into the compound’s role in biochemical processes .

Materials Science

Application Summary

In materials science, the compound could be valuable in the development of new materials with specific electronic or photonic properties.

Methods

The compound would be incorporated into materials and characterized using techniques like X-ray diffraction, electron microscopy, and spectroscopy.

Results

Properties such as conductivity, bandgap, and refractive index would be measured, revealing the material’s potential for use in electronic devices or as part of photonic systems .

Safety And Hazards

6-Methylpicolinimidamide hydrochloride is used as a laboratory chemical and in the manufacture of chemical compounds . The compound is classified as hazardous according to the GHS classification in accordance with 29 CFR 1910 (OSHA HCS) .

properties

IUPAC Name

6-methylpyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c1-5-3-2-4-6(10-5)7(8)9;/h2-4H,1H3,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIMQGKKURUQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940538
Record name 6-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpicolinimidamide hydrochloride

CAS RN

190004-35-4
Record name 6-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-pyridine-2-carboxamidine; hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HY Hsieh, CH Lin, GM Tu, Y Chi, GH Lee - Inorganica Chimica Acta, 2009 - Elsevier
… evaporated under reduced pressure to give 6-methylpicolinimidamide hydrochloride (1.62 g, 9.5 mmol, 95%). The obtained 6-methylpicolinimidamide hydrochloride (1.62 g, 9.5 mmol) …
Number of citations: 25 www.sciencedirect.com

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